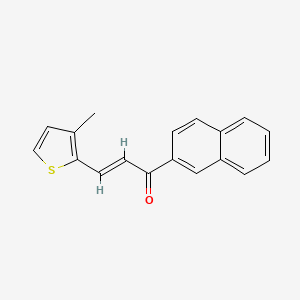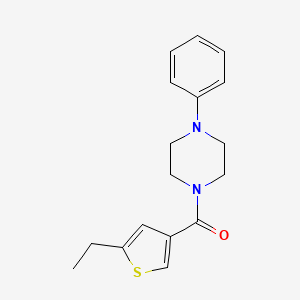
(E)-3-(4-iodoanilino)-1-thiophen-2-ylprop-2-en-1-one
Descripción general
Descripción
(E)-3-(4-iodoanilino)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that features a thiophene ring and an iodoaniline moiety connected through a propenone linkage
Aplicaciones Científicas De Investigación
(E)-3-(4-iodoanilino)-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of organic electronic materials due to its conjugated structure.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-iodoanilino)-1-thiophen-2-ylprop-2-en-1-one typically involves the following steps:
Formation of the Propenone Linkage: This can be achieved through a Claisen-Schmidt condensation reaction between 4-iodoaniline and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-iodoanilino)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the iodoaniline moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the iodine atom.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-iodoanilino)-1-thiophen-2-ylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-bromoanilino)-1-thiophen-2-ylprop-2-en-1-one: Similar structure with a bromine atom instead of iodine.
(E)-3-(4-chloroanilino)-1-thiophen-2-ylprop-2-en-1-one: Similar structure with a chlorine atom instead of iodine.
(E)-3-(4-fluoroanilino)-1-thiophen-2-ylprop-2-en-1-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of (E)-3-(4-iodoanilino)-1-thiophen-2-ylprop-2-en-1-one lies in the presence of the iodine atom, which can influence the compound’s reactivity and interactions. The iodine atom can participate in unique substitution reactions and may affect the compound’s electronic properties, making it distinct from its halogenated analogs.
Propiedades
IUPAC Name |
(E)-3-(4-iodoanilino)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-9,15H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQANFSGUQWFVFH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=CNC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4593811.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4593818.png)

![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-[4-(TERT-PENTYL)CYCLOHEXYL]UREA](/img/structure/B4593832.png)
![6-(FURAN-2-YL)-3-PHENYL-N-[1-(PYRIDIN-4-YL)ETHYL]-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4593837.png)

![N-[1-(4-ethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4593846.png)
![3-[(4-CHLOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4593854.png)
![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4593868.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4593873.png)
![3-[4-(DIMETHYLSULFAMOYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE](/img/structure/B4593874.png)
![6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4593878.png)
![1-[4-(2-tert-butylphenoxy)butyl]piperidine](/img/structure/B4593892.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4593910.png)
